molecular formula C27H29NO5 B11210867 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone

(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methanone

Cat. No.: B11210867
M. Wt: 447.5 g/mol
InChI Key: QQKQBPUGBNLURO-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction, followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the use of boronic acids, amines, and aldehydes under mild conditions to form the desired intermediate. The Pomeranz–Fritsch–Bobbitt cyclization is then employed to construct the tetrahydroisoquinoline core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization suggests that these methods could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the tetrahydroisoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

6,7-Dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt viral replication by interfering with viral polymerases . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with a variety of biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as:

Uniqueness

What sets 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-2-(3-methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C27H29NO5/c1-18-6-5-7-20(14-18)27(29)28-13-12-19-15-25(31-3)26(32-4)16-23(19)24(28)17-33-22-10-8-21(30-2)9-11-22/h5-11,14-16,24H,12-13,17H2,1-4H3

InChI Key

QQKQBPUGBNLURO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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